molecular formula C20H20BrNO3 B10873919 ethyl 1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B10873919
M. Wt: 402.3 g/mol
InChI Key: ZCLYCVJCDDFNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-bromophenyl)-5-ethoxy-2-methyl-1H-indole-3-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:

  • Indole Core: : The central part of the molecule is the indole ring, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. This indole scaffold is found in various natural products and pharmaceuticals due to its diverse biological activities.

  • Substituents

      Ethyl Group (C2H5): Attached to the nitrogen atom of the indole ring, the ethyl group provides a lipophilic character.

      4-Bromophenyl Group: Substituted at position 1 of the indole ring, this group enhances the compound’s reactivity and influences its pharmacological properties.

      Ethoxy Group (C2H5O): Linked to the indole nitrogen, the ethoxy group contributes to solubility and stability.

      Carboxylate Group (COO-): Positioned at the C3 position, this functional group imparts acidity and plays a role in binding interactions.

Preparation Methods

Synthetic Routes:

    Nucleophilic Substitution:

Industrial Production:

  • While not widely produced industrially, the compound can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

    Oxidation: The ethyl group can be oxidized to the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the alcohol.

    Substitution: The bromine atom can undergo substitution reactions.

    Common Reagents: N-bromosuccinimide (NBS) is often used for bromination reactions.

    Major Products: Various derivatives based on the substitution pattern.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

    Biological Studies: Investigate its effects on cellular processes, receptors, and enzymes.

    Drug Development: May serve as a lead compound for designing new drugs.

Mechanism of Action

    Targets: It likely interacts with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-5-ethoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H20BrNO3/c1-4-24-16-10-11-18-17(12-16)19(20(23)25-5-2)13(3)22(18)15-8-6-14(21)7-9-15/h6-12H,4-5H2,1-3H3

InChI Key

ZCLYCVJCDDFNSP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.